molecular formula C24H28O7 B1674627 Garcinone D CAS No. 107390-08-9

Garcinone D

Cat. No. B1674627
CAS RN: 107390-08-9
M. Wt: 428.5 g/mol
InChI Key: TYALNCRUIKOKGP-UHFFFAOYSA-N
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Description

Garcinone D is a xanthone that has been found in G. mangostana and has diverse biological activities . It is known to promote the proliferation of C17.2 neural progenitor cells . The molecular formula of Garcinone D is C24H28O7 and its molecular weight is 428.183503g/mol .


Molecular Structure Analysis

The molecular structure of Garcinone D is represented by the formula C24H28O7 . The exact mass is 428.18 and the molecular weight is 428.480 .


Physical And Chemical Properties Analysis

Garcinone D is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 674.2±55.0 °C at 760 mmHg, and vapour pressure is 0.0±2.2 mmHg at 25°C . The molar refractivity is 116.2±0.3 cm3 .

Scientific Research Applications

Alzheimer’s Disease Therapy

Garcinone D, along with other xanthones isolated from Garcinia mangostana, has been investigated for its potential in the therapy of Alzheimer’s disease . These compounds have shown significant inhibition of self-induced β-amyloid (Aβ) aggregation and β-site amyloid precursor protein-cleaving enzyme 1 . They also act as potential antioxidants and biometal chelators .

Antioxidant Properties

Garcinone D has been assessed for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Neuroprotection

Garcinone D has shown potent neuroprotective effects against glutamate-induced HT22 cell death . This is partly achieved by up-regulating HO-1 protein level and then scavenging reactive oxygen species .

Promotion of Cell Proliferation

Garcinone D has an obvious effect on promoting cell proliferation . It has been observed to potently enhance the proliferation of C17.2 cells, a kind of neural stem cell line .

Potential Drug Candidate

The xanthone in Garcinone D has shown potential to be developed as a drug candidate . More extensive explorations, especially in pharmacokinetic, pharmacodynamic, and xanthone targeting effects, are widely open to be carried out for future research .

Treatment and/or Prevention of Diabetes

Garcinone D, as a part of mangosteen extract, has shown an α‐amylase inhibitory effect . This result indicates that Garcinone D can decrease postprandial glucose absorption, thus advantageous for the treatment and/or prevention of diabetes .

Mechanism of Action

Target of Action

Garcinone D, a natural xanthone from mangosteen, has been found to interact with several targets. It has been shown to increase the protein levels of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), Cyclin D1, and nuclear factor erythroid 2-related factor (Nrf2) in a concentration- and time-dependent manner . These proteins play crucial roles in cell proliferation and antioxidant response, respectively .

Mode of Action

Garcinone D interacts with its targets, leading to an increase in their protein levels. This interaction results in the promotion of C17.2 neural stem cell proliferation . The increase in p-STAT3, Cyclin D1, and Nrf2 protein levels suggests that Garcinone D may enhance cell proliferation and antioxidant response .

Biochemical Pathways

Garcinone D affects key signaling pathways such as PI3K/Akt and MAPK . These pathways are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, Garcinone D can influence cell growth and survival .

Pharmacokinetics

This suggests that it has a greater distribution to tissues and the ability to penetrate adipose tissue, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of Garcinone D’s action include promoting cell proliferation and enhancing antioxidant response . It has been observed that Garcinone D potently enhances the proliferation of C17.2 cells, a type of neural stem cell line . Moreover, it has been shown to have an indirect antioxidant effect .

Safety and Hazards

Garcinone D is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing .

properties

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420547
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Garcinone D

CAS RN

107390-08-9
Record name Garcinone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107390-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GARCINONE D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 204 °C
Record name Garcinone D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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